1-Oxaspiro[4.4]nonan-6-one
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Overview
Description
1-Oxaspiro[44]nonan-6-one is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.4]nonan-6-one can be synthesized through several methods. One common approach involves the acid- or bromonium ion-induced rearrangement of carbinol derived by the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone . This method allows for the rapid elaboration of the fundamental spirocyclic framework.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of strong acids or bases, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.4]nonan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[4.4]nonan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.4]nonan-6-one largely depends on its chemical reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. The pathways involved often include nucleophilic attack at the carbonyl carbon, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
1-Oxaspiro[4.5]decane-6-one: Similar spirocyclic structure but with an additional methylene group.
1-Oxaspiro[4.3]octane-6-one: Similar structure but with one fewer methylene group.
Uniqueness: 1-Oxaspiro[4.4]nonan-6-one is unique due to its specific ring size and the balance between ring strain and stability. This makes it particularly useful in synthetic applications where precise control over molecular geometry is required.
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-4-8(7)5-2-6-10-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJYHWZACPOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134179-01-4 |
Source
|
Record name | 1-oxaspiro[4.4]nonan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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